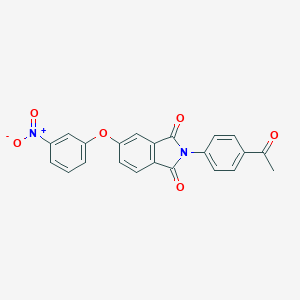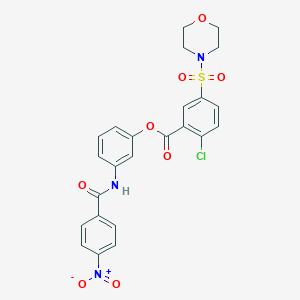![molecular formula C20H11Cl4N3 B391441 (E)-1-(2,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine](/img/structure/B391441.png)
(E)-1-(2,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(2,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine-3-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques.
化学反应分析
Types of Reactions
(E)-1-(2,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding oxides, while reduction could produce amines.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (E)-1-(2,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific application and context.
相似化合物的比较
Similar Compounds
- (E)-1-(2,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine
- This compound derivatives
- Other imidazo[1,2-a]pyridine compounds
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and potential applications compared to other similar compounds. This could include differences in biological activity, chemical reactivity, or physical properties.
属性
分子式 |
C20H11Cl4N3 |
|---|---|
分子量 |
435.1g/mol |
IUPAC 名称 |
(E)-1-(2,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine |
InChI |
InChI=1S/C20H11Cl4N3/c21-13-5-4-12(16(23)9-13)11-25-20-19(15-7-6-14(22)10-17(15)24)26-18-3-1-2-8-27(18)20/h1-11H/b25-11+ |
InChI 键 |
RSYYKYVSEDRBCR-OPEKNORGSA-N |
SMILES |
C1=CC2=NC(=C(N2C=C1)N=CC3=C(C=C(C=C3)Cl)Cl)C4=C(C=C(C=C4)Cl)Cl |
手性 SMILES |
C1=CC2=NC(=C(N2C=C1)/N=C/C3=C(C=C(C=C3)Cl)Cl)C4=C(C=C(C=C4)Cl)Cl |
规范 SMILES |
C1=CC2=NC(=C(N2C=C1)N=CC3=C(C=C(C=C3)Cl)Cl)C4=C(C=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-(4-bromobenzylidene)-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide](/img/structure/B391358.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B391360.png)
![4-Bromo-2-iodo-6-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391366.png)
![N-(2-Bromo-3-phenyl-allylidene)-N'-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-hydrazine](/img/structure/B391367.png)
![2-({[3-(1,3-Benzoxazol-2-yl)-4-chlorophenyl]imino}methyl)-4-chloro-6-iodophenol](/img/structure/B391369.png)
![4-Chlorobenzaldehyde [4-anilino-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391370.png)
![N-{4-[(5-chloro-2-hydroxy-3-iodobenzylidene)amino]phenyl}acetamide](/img/structure/B391372.png)
![2,4-Diethoxybenzaldehyde [4-{4-nitroanilino}-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391377.png)
![3,5-Diiodo-2-methoxybenzaldehyde [4-{4-nitroanilino}-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391379.png)
![5-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B391380.png)

![Pentyl 4-[(4-butoxybenzoyl)amino]benzoate](/img/structure/B391383.png)


